N-Ethyl-2-methyl-5-nitropyridine-3-carboxamide
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Overview
Description
N-Ethyl-2-methyl-5-nitropyridine-3-carboxamide is a heterocyclic organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group at the 5-position, a methyl group at the 2-position, and an ethyl group attached to the carboxamide functionality at the 3-position of the pyridine ring. Nitropyridines are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-methyl-5-nitropyridine-3-carboxamide typically involves the nitration of 2-methylpyridine followed by subsequent functional group transformations. One common method involves the reaction of 2-methylpyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitro group is then introduced at the 5-position through a sigmatropic shift mechanism .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration step is carefully monitored to avoid over-nitration and to ensure high yields of the desired product. The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-methyl-5-nitropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like ammonia (NH₃) and various amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted nitropyridines .
Scientific Research Applications
N-Ethyl-2-methyl-5-nitropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with enzymes and proteins further contributes to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitropyridine: Used as a starting reagent in the synthesis of azaindoles.
2-Hydroxy-5-methyl-3-nitropyridine: Used in the preparation of proteasome inhibitors.
2-Ethylamino-5-methyl-3-nitropyridine: Studied for its potential biological activities.
Uniqueness
N-Ethyl-2-methyl-5-nitropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the carboxamide functionality enhances its solubility and reactivity compared to other similar compounds .
Properties
CAS No. |
59290-06-1 |
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Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
N-ethyl-2-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C9H11N3O3/c1-3-10-9(13)8-4-7(12(14)15)5-11-6(8)2/h4-5H,3H2,1-2H3,(H,10,13) |
InChI Key |
KMOAZKZASSFOTF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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